7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
The compound “7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a type of oxygen-containing heterocycle . It also contains a 1,2,3-triazole ring, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and 1,2,3-triazole rings would likely contribute significantly to the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the benzofuran and 1,2,3-triazole rings could potentially make the compound reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group could potentially make the compound more lipophilic .Scientific Research Applications
Synthesis and Chemical Properties
- A study focused on the practical synthesis of orally active CCR5 antagonists, providing insights into the synthesis process of complex molecules that share structural similarities with 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide. This research highlights methods for creating molecules with potential therapeutic applications (Ikemoto et al., 2005).
Biological and Medicinal Applications
- Novel benzodifuranyl derivatives, including structures related to benzofuran carboxamide, were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant activity, suggesting their potential use in developing new therapeutic agents (Abu‐Hashem et al., 2020).
- Research on benzofuran-2-carboxamide derivatives revealed their neuroprotective and antioxidant effects. These derivatives showed considerable protection against NMDA-induced excitotoxic neuronal cell damage, indicating their potential for treating neurodegenerative diseases (Cho et al., 2015).
Antimicrobial and Antioxidant Activities
- A study on the synthesis and biological activity of triazolopyrimidines, including the evaluation of antimicrobial and antioxidant activities, highlights the potential of such compounds in medical research and therapy (Gilava et al., 2020).
- Investigations into the fungitoxicity of analogues of 2-phenyl benzofurans, which are structurally related to the subject compound, have been conducted. These studies assess their effectiveness as antifungal agents, suggesting applications in agricultural and pharmaceutical industries (Carter et al., 1978).
Additional Research
- Various studies have synthesized and characterized novel series of compounds incorporating benzofuran moieties for antimicrobial screening, indicating the versatility and potential of these compounds in developing new antimicrobial agents (Idrees et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 7-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide are the orexin-1 and orexin-2 receptors . These receptors play a crucial role in promoting wakefulness .
Mode of Action
this compound acts as a dual orexin receptor antagonist . It blocks the binding of orexin-A and orexin-B neuropeptides to the orexin-1 and orexin-2 receptors . This action inhibits the promotion of wakefulness, making it useful for treating insomnia in adults .
Biochemical Pathways
It is known that the compound’s action on the orexin receptors can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of wake-promoting neuropeptides . This results in a decrease in wakefulness and an increase in sleep, making it effective for treating insomnia .
Properties
IUPAC Name |
7-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-26-17-9-5-8-15-12-18(27-19(15)17)20(25)23-16(13-24-21-10-11-22-24)14-6-3-2-4-7-14/h2-12,16H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRQEJVODNNWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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